molecular formula C5H11O8P B1255173 D-ribulose 1-phosphate CAS No. 63323-91-1

D-ribulose 1-phosphate

Cat. No. B1255173
CAS RN: 63323-91-1
M. Wt: 230.11 g/mol
InChI Key: NBOCCPQHBPGYCX-NQXXGFSBSA-N
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Description

D-ribulose 1-phosphate is a ribulose 1-phosphate in which ribulose has D-configuration. It derives from a D-ribulose. It is a conjugate acid of a D-ribulose 1-phosphate(2-).
D-Xylulose 1-phosphate belongs to the class of organic compounds known as monosaccharide phosphates. These are monosaccharides comprising a phosphated group linked to the carbohydrate unit. D-Xylulose 1-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, D-xylulose 1-phosphate is primarily located in the cytoplasm. D-Xylulose 1-phosphate can be converted into D-ribulose. Outside of the human body, D-xylulose 1-phosphate can be found in a number of food items such as asian pear, rape, sunburst squash (pattypan squash), and root vegetables. This makes D-xylulose 1-phosphate a potential biomarker for the consumption of these food products.

Scientific Research Applications

Role in Photosynthesis and Carbon Assimilation

D-ribulose 1-phosphate plays a crucial role in the process of photosynthesis and carbon assimilation. It is involved in the first step of photosynthetic carbon assimilation, being a key substrate for the enzyme D-ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). Rubisco catalyzes the carboxylation of D-ribulose 1,5-bisphosphate, a critical step in the Calvin cycle, which is fundamental for carbon fixation in plants (Sulpice et al., 2007).

Inhibition and Regulation Mechanisms

D-ribulose 1-phosphate is also significant in understanding the inhibition and regulation of Rubisco. Certain compounds, such as 2-carboxyarabinitol-1-phosphate, which is structurally similar to D-ribulose 1-phosphate, are known to inhibit Rubisco. This inhibition mechanism is crucial for understanding the diurnal regulation of Rubisco activity in plants (Berry et al., 1987).

Enzymatic Synthesis and Applications

Enzymatic synthesis of D-ribulose 1-phosphate and its derivatives has been a subject of interest. For instance, a procedure for preparative-scale enzymic synthesis of D-[14C]ribulose 1,5-bisphosphate from D-[14C]glucose has been described, demonstrating the potential for producing labeled compounds for biochemical studies (Kuehn & Hsu, 1978).

Structural and Mechanistic Insights

Studies on the structure and mechanism of enzymes interacting with D-ribulose 1-phosphate, such as ribose-5-phosphate isomerases, have provided valuable insights into the catalytic mechanisms and potential applications in biotechnology. These studies are instrumental in understanding the enzymatic processes involving D-ribulose 1-phosphate and its importance in metabolic pathways (Chen et al., 2020).

Novel Reactions and Pathways

The diverse reactions and pathways involving D-ribulose 1-phosphate are subjects of ongoing research. For example, studies on the RuBisCO superfamily have revealed novel reactions and mechanisms beyond the traditional carboxylation, highlighting the functional diversity and the importance of D-ribulose 1-phosphate in various biochemical contexts (Imker et al., 2007).

properties

CAS RN

63323-91-1

Molecular Formula

C5H11O8P

Molecular Weight

230.11 g/mol

IUPAC Name

[(3R,4R)-3,4,5-trihydroxy-2-oxopentyl] dihydrogen phosphate

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)/t3-,5-/m1/s1

InChI Key

NBOCCPQHBPGYCX-NQXXGFSBSA-N

Isomeric SMILES

C([C@H]([C@H](C(=O)COP(=O)(O)O)O)O)O

SMILES

C(C(C(C(=O)COP(=O)(O)O)O)O)O

Canonical SMILES

C(C(C(C(=O)COP(=O)(O)O)O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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